N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N,6-dimethyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-21(13-8-4-3-5-9-13)19(25)15-12-14-17(22(15)2)20-16-10-6-7-11-23(16)18(14)24/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLSWIPLKWIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N,6-dimethyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology. .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, contributing to their diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic potential. One source suggests that similar compounds are absorbed through the gastrointestinal tract and excreted in urine. .
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Indole derivatives have been found to have various biological activities, suggesting that they can have diverse molecular and cellular effects
Biological Activity
The compound N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide , also known by its CAS number 724739-62-2, belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C19H16N4O2
- Molecular Weight : 332.36 g/mol
- CAS Number : 724739-62-2
- Density : 1.33 g/cm³ (predicted)
- pKa : 13.52 (predicted)
These properties suggest that the compound may exhibit significant solubility and stability under physiological conditions, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, a derivative of this class has been evaluated in clinical trials targeting non-small cell lung cancer (NSCLC) with specific mutations in the HER family of receptors. This compound acts as a hypoxia-activated prodrug that selectively inhibits HER kinases in tumor cells, thereby reducing tumor growth and proliferation .
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that related pyrimidine derivatives significantly inhibited COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The mechanism involves the suppression of inflammatory mediators such as iNOS and COX-2 at both mRNA and protein levels .
Antiviral Properties
Research has explored the antiviral potential of similar compounds against various viral infections. Notably, some derivatives have shown efficacy against herpes simplex virus type 1 (HSV-1), demonstrating lower EC50 values compared to standard antiviral agents . This suggests a potential role for these compounds in antiviral therapy.
Case Study 1: NSCLC Treatment
In a clinical trial (NCT03743350), a derivative of N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine was evaluated for its efficacy against NSCLC with HER2 mutations. The results indicated significant tumor regression in patients treated with this compound compared to standard chemotherapy regimens .
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, derivatives similar to N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine were tested for their anti-inflammatory effects. The study found that these compounds reduced paw edema significantly more than the control group treated with indomethacin .
Comparative Table of Biological Activities
Scientific Research Applications
Antiviral Activity
Recent investigations have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 main protease (MPro). In vitro studies demonstrated that derivatives of this compound exhibited potent antiviral activity against COVID-19 by inhibiting viral replication .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. Studies indicated that certain derivatives significantly suppressed the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values for inhibition were comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
Research has suggested that N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide may exhibit anticancer effects by inducing apoptosis in various cancer cell lines. Preliminary results from cell viability assays indicated a dose-dependent reduction in cell proliferation in several tumor models .
Case Studies
Comparison with Similar Compounds
Modifications at the N-1 Position
Substitutions at N-1 influence solubility and target engagement:
*Estimated based on analogs.
Key Findings :
- Benzyl groups (Compound 21 ) reduce activity against SARS-CoV-2 Mpro compared to reference inhibitors like GC376 .
- 3-Methoxypropyl substitution enhances antitubercular activity, likely due to improved membrane penetration .
- Smaller alkyl groups (e.g., methyl) balance lipophilicity and solubility, making them suitable for broad-spectrum optimization.
Variations in the Carboxamide Substituent
The N-aryl group modulates target specificity and binding affinity:
Key Findings :
- Electron-withdrawing groups (e.g., 4-Cl in Compound 22 ) enhance protease inhibition, possibly through hydrogen bonding with catalytic residues .
- Bulkier substituents (e.g., 3-acetylphenyl in 25 ) improve potency, suggesting steric complementarity with the Mpro active site .
- Hydrophobic groups (e.g., 2,3-dimethylphenyl) favor antimycobacterial activity by interacting with lipid-rich bacterial cell walls .
Core Modifications and Bioisosteres
Modifications to the tricyclic core alter pharmacokinetics and target selectivity:
Preparation Methods
Chemical Identity and Structural Features
N,1-Dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a tricyclic heterocycle integrating pyrido[1,2-a]pyrimidine, pyrrolo[2,3-d]pyrimidine, and a carboxamide moiety. The 1-methyl and N-phenyl substituents confer steric and electronic modulation, influencing reactivity and biological activity.
Molecular Formula : C₁₉H₁₇N₅O₂
Molecular Weight : 347.37 g/mol
IUPAC Name : 6-Methyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Synthetic Routes and Methodological Approaches
Starting Materials and Precursors
The synthesis begins with 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Compound 15), which undergoes nucleophilic substitution with methyl-N-methylglycinate. This precursor is selected for its α-amino ester functionality, enabling cyclization into the pyrrolo[2,3-d]pyrimidine core.
Stepwise Synthesis
Formation of Methyl 1-Methyl-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate
A mixture of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (0.01 mol), methyl-N-methylglycinate (0.01 mol), methanol (20 mL), and triethylamine (0.5 mL) is refluxed for 4 hours. The precipitate is filtered and recrystallized from ethanol/benzene, yielding the ester intermediate (Compound 17) in 65–72% yield.
Reaction Conditions :
- Temperature : Reflux (≈78°C)
- Catalyst : Triethylamine (base)
- Solvent : Methanol
Hydrolysis to Carboxylic Acid Intermediate
The ester (Compound 17) is treated with aqueous lithium hydroxide (0.01 mol) in methanol under reflux for 2 hours. After solvent removal, the crude 1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Compound 19) is extracted with acetonitrile (85% yield).
Key Parameters :
- Base : Lithium hydroxide
- Solvent : Methanol/water
- Purity : ≥95% (by thin-layer chromatography)
Carboxamide Formation via 1,1′-Carbonyldiimidazole Coupling
The carboxylic acid (Compound 19) is condensed with aniline derivatives using 1,1′-carbonyldiimidazole (0.01 mol) in acetonitrile under reflux for 4 hours. Column chromatography (hexane/ethyl acetate, 3:1) isolates this compound in 58–64% yield.
Optimization Insights :
Alternative Pathways
Patent EP0815086A1 describes phenoxycarbonylamino pyrimidine synthesis using phenyl chloroformate and dimethylaniline, but this method introduces phenyl groups via electrophilic substitution, which is less applicable to carboxamide formation. However, its emphasis on solvent selection (1,4-dioxane) and stoichiometric excess (10–75% phenyl chloroformate) informs impurity mitigation strategies relevant to large-scale synthesis.
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO- d6, 500 MHz) :
- δ 10.14 (s, 1H, NH),
- 8.97 (d, 1H, J = 11.6 Hz, pyridine-H6),
- 7.78 (s, 2H, Ar-H3,5),
- 7.31–7.15 (m, 5H, phenyl),
- 3.42 (s, 3H, N-CH3).
13C NMR (DMSO- d6) :
- δ 168.72 (CO),
- 165.72 (CO),
- 151.94 (C1, CH3),
- 129.04 (C6).
Industrial and Methodological Considerations
Q & A
Q. What are the optimal synthetic routes for preparing N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
The synthesis typically involves multi-step heterocyclic chemistry. A validated approach includes:
- Alkylation and cyclocondensation : Reacting substituted pyridine/pyrrole precursors with carboxamide derivatives under reflux conditions (e.g., using DMF as a solvent).
- Oxidation and functionalization : Introducing the 4-oxo group via controlled oxidation with reagents like KMnO₄ or TBHP (tert-butyl hydroperoxide).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the target compound.
Validation requires 1H/13C NMR , HRMS , and IR spectroscopy to confirm regioselectivity and purity .
Q. How should researchers characterize the physicochemical properties of this compound?
Key parameters include:
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s antibiofilm activity?
- Modular derivatization : Synthesize analogs with variations in the phenyl (N-phenyl) or methyl (N,1-dimethyl) groups. For example, replacing the phenyl group with pyridyl (as in C9) alters H-bonding and solubility .
- Biological assays : Use microtiter plate biofilm assays (e.g., against Pseudomonas aeruginosa) with crystal violet staining. Compare IC₅₀ values to correlate substituent effects with activity .
- Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with biofilm-associated targets like bacterial lectins .
Q. How can contradictory data on biological activity between studies be resolved?
Common sources of discrepancy include:
- Assay variability : Standardize protocols (e.g., incubation time, bacterial strain) and use positive controls (e.g., ciprofloxacin for biofilm inhibition).
- Compound purity : Validate via HPLC-MS (>95% purity) to exclude impurities affecting results .
- Orthogonal assays : Cross-validate using confocal microscopy (live/dead staining) and qPCR (gene expression of biofilm markers) .
Q. What strategies are recommended for elucidating the mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from bacterial lysates.
- Metabolomic profiling : Apply LC-MS-based metabolomics to identify metabolic pathway disruptions (e.g., quorum-sensing molecules).
- Genetic knockouts : Test activity against bacterial mutants (e.g., lasR mutants in P. aeruginosa) to pinpoint target pathways .
Methodological Guidance
Q. How should researchers design dose-response experiments for this compound?
- Range-finding : Start with a broad range (1–100 µM) and refine using log-fold dilutions.
- Controls : Include vehicle (DMSO) and untreated controls. For biofilm assays, normalize to OD₆₀₀ to account for growth effects.
- Statistical rigor : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals. Replicate experiments ≥3 times .
Q. What analytical techniques are critical for stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Degradation analysis : Monitor via UPLC-PDA for degradation products and LC-MSⁿ for structural elucidation.
- Kinetic modeling : Apply Arrhenius equation to predict shelf life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
